molecular formula C7H13NO4 B080581 N-[Tris(hydroxymethyl)methyl]acrylamide CAS No. 13880-05-2

N-[Tris(hydroxymethyl)methyl]acrylamide

Cat. No. B080581
CAS RN: 13880-05-2
M. Wt: 175.18 g/mol
InChI Key: MVBJSQCJPSRKSW-UHFFFAOYSA-N
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Description

N-[Tris(hydroxymethyl)methyl]acrylamide, also known as NAT or TRIS-acrylamide, is a chemical compound used in various applications . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .


Synthesis Analysis

The synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide primarily involves the reaction of amino propionic acid with trimethanol primary isobutylamine . Additionally, the surface-bound tert-butylperoxy groups can be used as thermally triggered initiators for graft polymerization of TRIS-acrylamide .


Molecular Structure Analysis

The linear formula of N-[Tris(hydroxymethyl)methyl]acrylamide is H2C=CHCONHC(CH2OH)3 . It has a molecular weight of 175.18 .


Chemical Reactions Analysis

N-[Tris(hydroxymethyl)methyl]acrylamide is a compound with active double bonds and can undergo polymerization reactions . It is used to prepare N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide by reaction with benzaldehyde .


Physical And Chemical Properties Analysis

N-[Tris(hydroxymethyl)methyl]acrylamide is a colorless crystalline solid . It has a molecular weight of 175.18 and is soluble in water and some organic solvents . It has a melting point of 136-141 °C .

Scientific Research Applications

“N-[Tris(hydroxymethyl)methyl]acrylamide” is a chemical compound that has various applications in the field of biochemistry . It’s often used as a crosslinking agent in polyacrylamide gel electrophoresis, a technique used in biochemistry and molecular biology to separate proteins based on their electrophoretic mobility . This compound has hydroxymethyl groups, which give it good water solubility . Under certain conditions, it can react with other molecules to form crosslinked polymers .

  • Polymerization Tools

    • This compound is a polymerization tool . It has an active double bond that can undergo polymerization reactions . It also contains hydroxymethyl groups, which give it good water solubility . Under certain conditions, it can react with other molecules to form crosslinked polymers .
  • Preparation of N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide

    • “N-[Tris(hydroxymethyl)methyl]acrylamide” can be used to prepare “N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide” by reacting with benzaldehyde .
  • Preparation of High Polymer Materials

    • This compound can be used in the preparation of high polymer materials . The active double bond in the compound can undergo polymerization reactions, leading to the formation of high polymer materials .
  • Adhesive Manufacturing

    • It can also be used in the manufacturing of adhesives . The hydroxymethyl groups in the compound can react with other molecules to form crosslinked polymers, which can serve as adhesives .
  • Fluorescent Probe Production

    • “N-[Tris(hydroxymethyl)methyl]acrylamide” can be used in the production of fluorescent probes . The compound’s reactivity and solubility properties make it suitable for this application .
  • Biochemical Research

    • It is commonly used in the field of biochemical research as a crosslinking agent in polyacrylamide gel electrophoresis . This technique is used to separate proteins based on their electrophoretic mobility .

Safety And Hazards

N-[Tris(hydroxymethyl)methyl]acrylamide may cause skin and eye irritation . It is recommended to use appropriate protective measures such as gloves and goggles when handling this compound . It should be stored at 2-8°C .

Future Directions

One of the papers retrieved discusses the use of N-[Tris(hydroxymethyl)methyl]acrylamide in the creation of a novel pressure-sensitive adhesive . This suggests potential future applications in the field of adhesives.

properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-69-4
Record name Tris(hydroxymethyl)acrylamidomethane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30347-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60160790
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Tris(hydroxymethyl)methyl]acrylamide

CAS RN

13880-05-2
Record name N-[Tris(hydroxymethyl)methyl]acrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13880-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8VGY8CVF2
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